

Best practices for handling and disposal of Perthane waste

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Perthane	
Cat. No.:	B1679655	Get Quote

Technical Support Center: Perthane Waste Management

This guide provides best practices for the handling and disposal of **Perthane** waste for researchers, scientists, and drug development professionals. **Perthane**, also known as Ethylan or by its chemical name 1,1-dichloro-2,2-bis(4-ethylphenyl)ethane, is an organochlorine pesticide.[1][2][3] Due to its chemical nature, it requires careful management as hazardous waste.

Frequently Asked Questions (FAQs)

Q1: What is **Perthane** and why does it require special handling?

A1: **Perthane** (CAS No. 72-56-0) is a crystalline solid organochlorine pesticide.[1][4] Like other compounds in its class, it can be persistent in the environment and may pose health risks. It is classified as hazardous, may cause an allergic skin reaction, and is considered very toxic to aquatic life with long-lasting effects. Therefore, all waste containing **Perthane** must be handled and disposed of following hazardous waste protocols to prevent environmental contamination and ensure personnel safety.

Q2: How should I handle **Perthane** in the laboratory to minimize waste and exposure?

A2: Follow standard laboratory safety protocols for handling hazardous chemicals. This includes:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemicalresistant gloves, safety goggles, and a lab coat. If there is a risk of generating dust or aerosols, use respiratory protection.
- Ventilation: Handle Perthane in a well-ventilated area, preferably within a chemical fume hood.
- Waste Minimization: Only prepare the amount of **Perthane** solution needed for your experiment to avoid generating excess waste.
- Contamination: Avoid cross-contamination by using dedicated glassware and equipment. If not possible, decontaminate equipment thoroughly after use.

Q3: What are the immediate steps to take in case of a **Perthane** spill?

A3: In case of a spill, the primary goal is to contain the material safely.

- Evacuate and Secure: Alert personnel in the immediate area and restrict access.
- Ventilate: Ensure the area is well-ventilated.
- Protect Yourself: Wear appropriate PPE, including respiratory protection if dealing with a powder spill.
- Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated, labeled waste container. Avoid creating dust. For liquid spills, cover with an inert absorbent material like sand, vermiculite, or "kitty litter".
- Collect Waste: Once absorbed, scoop the material into a sealable, properly labeled hazardous waste container.
- Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.
- Report: Report the spill to your institution's Environmental Health & Safety (EHS) office immediately.

Q4: How do I properly dispose of **Perthane** waste?

A4: **Perthane** waste, including pure chemical, contaminated solutions, and lab materials (e.g., gloves, pipette tips, absorbent paper), must be disposed of as hazardous chemical waste. Never dispose of **Perthane** waste down the drain or in regular trash.

- Segregation: Collect all Perthane waste in a dedicated, clearly labeled, and sealed container. Do not mix it with other chemical wastes unless instructed to do so by your EHS office, as mixing can complicate disposal.
- Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("**Perthane**" and "1,1-dichloro-2,2-bis(4-ethylphenyl)ethane"), and the specific hazards (e.g., "Toxic," "Environmental Hazard").
- Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
- Pickup: Arrange for waste pickup through your institution's EHS department. They will ensure
 it is transported to a licensed hazardous waste disposal facility. The only acceptable disposal
 procedure for organochlorine pesticides is typically high-temperature incineration.

Q5: Can I decontaminate or neutralize **Perthane** waste in the lab?

A5: In-lab chemical decontamination or neutralization of organochlorine pesticide waste is not recommended for researchers. These procedures can be complex, may create other hazardous byproducts, and require specialized equipment and expertise. Autoclaving is also not a suitable method of disposal and may lead to volatilization of the compound. The established best practice is collection and disposal via a licensed hazardous waste management company.

Data Presentation

Table 1: Chemical and Physical Properties of Perthane

Property	Value	Reference
CAS Number	72-56-0	_
Molecular Formula	C18H20Cl2	
Molecular Weight	307.26 g/mol	
Appearance	Crystalline solid; technical grade is a light yellow waxy solid	
Melting Point	56-57 °C	-
Boiling Point	~391.87 °C (estimate)	-
Solubility	Insoluble in water; Soluble in acetone, kerosene, diesel fuel	-
Flash Point	>100 °C	-

Table 2: Safety and Hazard Information for Perthane

Hazard Identification	GHS Classification and Statements	Reference
Pictogram	GHS07 (Exclamation Mark), GHS09 (Environment)	
Signal Word	Warning	_
Hazard Statements	H317: May cause an allergic skin reaction. H410: Very toxic to aquatic life with long lasting effects.	
Toxicity	Mildly toxic by ingestion (Oral LD50 in rat: 6600 mg/kg). Poison by intravenous route.	-
Incompatibilities	Incompatible with alkalis. Sensitive to heat. Slightly corrosive to iron, zinc, and aluminum.	_

Experimental Protocols

Protocol 1: Segregation and Collection of Perthane Waste

This protocol outlines the standard procedure for collecting **Perthane** waste generated during laboratory experiments.

Objective: To safely segregate and store **Perthane** waste for disposal.

Materials:

- Designated hazardous waste container (chemically resistant, with a secure lid)
- Hazardous waste labels
- Personal Protective Equipment (PPE) as required

Methodology:

- Designate a Container: Select a container that is compatible with Perthane and any solvents used. The container must be in good condition with no leaks.
- Label the Container: Before adding any waste, affix a hazardous waste label. Fill in all required information:
 - Generator's Name and Contact Information
 - Accumulation Start Date
 - Chemical Contents: List "Perthane" and any other constituents (e.g., "Perthane in Acetone").
 - Hazards: Check the appropriate hazard boxes (e.g., Toxic, Environmental Hazard).

· Add Waste:

- Carefully transfer all **Perthane**-contaminated materials into the container. This includes unused stock, reaction mixtures, contaminated solvents, and solid items like gloves, weigh boats, and pipette tips.
- Keep the container closed at all times except when adding waste.

Storage:

- Store the container in a designated satellite accumulation area.
- Ensure the storage area is secure and provides secondary containment to prevent spills.

Disposal Request:

 Once the container is full or the project is complete, submit a chemical waste pickup request to your institution's EHS department. Do not overfill the container.

Protocol 2: Decontamination of Perthane-Contaminated Glassware

Objective: To decontaminate non-disposable glassware for reuse.

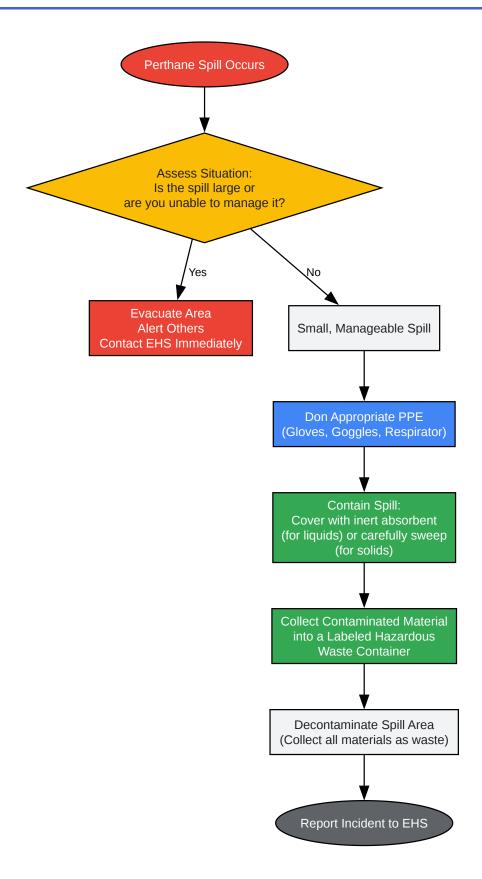
Materials:

- Appropriate solvent (e.g., acetone)
- · Laboratory detergent and brushes
- Three separate wash basins
- · Hazardous waste container for solvent rinsate

Methodology:

- Initial Rinse (Solvent):
 - In a fume hood, rinse the glassware with a small amount of a solvent in which **Perthane** is soluble (e.g., acetone).
 - Pour the solvent rinsate into the designated Perthane hazardous waste container.
 - Repeat this rinse two more times (triple rinse). This rinsate is considered hazardous waste.
- Wash (Detergent):
 - Wash the triple-rinsed glassware thoroughly with laboratory detergent and warm water using appropriate brushes.
- Final Rinse (Water):
 - Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water.
- Drying:

• Allow the glassware to air dry or place it in a drying oven as appropriate.


Visualizations

Click to download full resolution via product page

Caption: Workflow for the safe segregation and disposal of **Perthane** waste.

Click to download full resolution via product page

Caption: Decision logic for responding to a **Perthane** spill in the lab.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. PERTHANE (TM) | 72-56-0 [chemicalbook.com]
- 2. Perthane | CymitQuimica [cymitquimica.com]
- 3. Perthane Hazardous Agents | Haz-Map [haz-map.com]
- 4. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Best practices for handling and disposal of Perthane waste]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679655#best-practices-for-handling-and-disposal-of-perthane-waste]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com